molecular formula C9H11NO3S B6227789 2-(cyclobutoxymethyl)-1,3-thiazole-4-carboxylic acid CAS No. 1882665-47-5

2-(cyclobutoxymethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B6227789
CAS No.: 1882665-47-5
M. Wt: 213.3
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Description

2-(Cyclobutoxymethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a cyclobutoxymethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclobutoxymethyl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the cyclobutoxymethyl group. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The cyclobutoxymethyl group can be introduced via nucleophilic substitution reactions using cyclobutyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrothiazole derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the thiazole ring and the cyclobutoxymethyl group. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(cyclobutoxymethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The cyclobutoxymethyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2-(Cyclopropylmethyl)-1,3-thiazole-4-carboxylic acid
  • 2-(Cyclopentylmethyl)-1,3-thiazole-4-carboxylic acid
  • 2-(Cyclohexylmethyl)-1,3-thiazole-4-carboxylic acid

Comparison: Compared to its analogs, 2-(cyclobutoxymethyl)-1,3-thiazole-4-carboxylic acid exhibits unique structural features due to the presence of the cyclobutyl group. This group imparts distinct steric and electronic properties, potentially enhancing the compound’s stability and reactivity. Additionally, the cyclobutyl group may influence the compound’s biological activity, making it a valuable target for further research and development.

Properties

CAS No.

1882665-47-5

Molecular Formula

C9H11NO3S

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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